molecular formula C16H11NO4 B11842027 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide CAS No. 94108-86-8

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide

Cat. No.: B11842027
CAS No.: 94108-86-8
M. Wt: 281.26 g/mol
InChI Key: BSNFVFFEEGERCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide is a chemical compound known for its diverse applications in scientific research. It belongs to the class of benzopyran derivatives, which are known for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
  • N-(sec-Butyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
  • N-(2-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Comparison: Compared to these similar compounds, 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the 7-position and the phenyl group at the N-position contribute to its unique properties .

Properties

CAS No.

94108-86-8

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

7-hydroxy-2-oxo-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H11NO4/c18-12-7-6-10-8-13(16(20)21-14(10)9-12)15(19)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,19)

InChI Key

BSNFVFFEEGERCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.